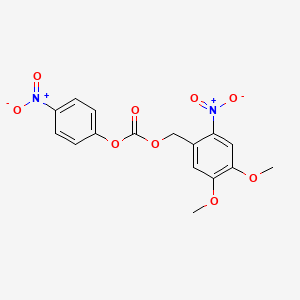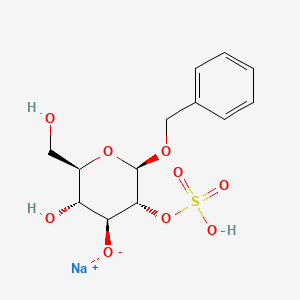
Salvadoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The isolation of salvadoside typically involves the extraction of Salvadora persica stems using ethanol. The extract is then subjected to column chromatography on silica gel and LiChroprep RP-8 to purify the compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application.
Analyse Des Réactions Chimiques
Types of Reactions: Salvadoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the glycosidic bonds.
Substitution: Substitution reactions can occur at the hydroxyl groups of the glucose moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohol derivatives.
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying lignan glycosides and their chemical properties.
Mécanisme D'action
The exact mechanism of action of salvadoside is not fully understood. it is believed to exert its effects through the modulation of inflammatory pathways and inhibition of specific enzymes involved in inflammation and cell proliferation . Further research is needed to elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Syringin: Another lignan glycoside found in Salvadora persica with similar anti-inflammatory properties.
Liriodendrin: A lignan glycoside with potential medicinal applications.
Sitosterol 3-O-glucopyranoside: A sterol glycoside with various biological activities.
Uniqueness of Salvadoside: this compound is unique due to its specific glycosidic structure and its presence in Salvadora persica. Its combination of anti-inflammatory and antiproliferative activities, along with its role in green synthesis, sets it apart from other similar compounds.
Propriétés
Numéro CAS |
143522-29-6 |
|---|---|
Formule moléculaire |
C13H17NaO9S |
Poids moléculaire |
372.33 g/mol |
Nom IUPAC |
sodium;(2R,3S,4S,5R,6R)-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxy-5-sulfooxyoxan-4-olate |
InChI |
InChI=1S/C13H17O9S.Na/c14-6-9-10(15)11(16)12(22-23(17,18)19)13(21-9)20-7-8-4-2-1-3-5-8;/h1-5,9-15H,6-7H2,(H,17,18,19);/q-1;+1/t9-,10-,11+,12-,13-;/m1./s1 |
Clé InChI |
NLHCCEVWKYJSIX-ADMBVFOFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[O-])OS(=O)(=O)O.[Na+] |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)[O-])OS(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


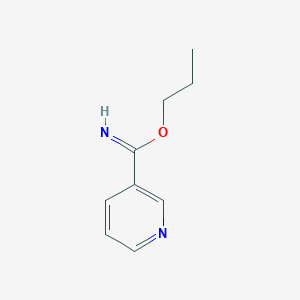
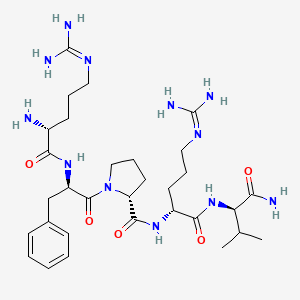
![3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid](/img/structure/B12557766.png)

![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine](/img/structure/B12557784.png)
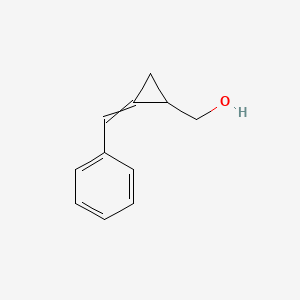
![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)
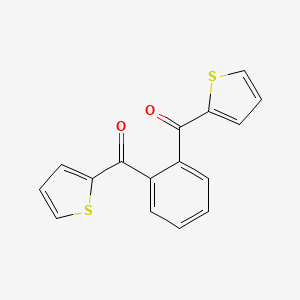
![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
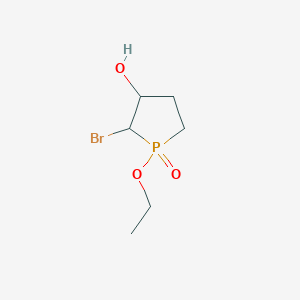
![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)
